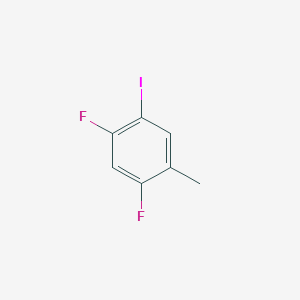

1,5-Difluoro-2-iodo-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-difluoro-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLTNBMONMJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,5-Difluoro-2-iodo-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,5-Difluoro-2-iodo-4-methylbenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details a robust and high-yield synthetic protocol via electrophilic iodination of 2,4-difluorotoluene. Furthermore, it outlines a complete analytical workflow for the unambiguous structural elucidation and purity assessment of the target compound, incorporating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Fluorinated Aryl Iodides

Polyfunctionalized aromatic compounds, particularly those incorporating both fluorine and iodine substituents, are of paramount importance in modern medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Concurrently, the iodo group serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.

This compound is a prime example of such a valuable building block. Its unique substitution pattern makes it an attractive precursor for the synthesis of complex molecules with potential applications in various therapeutic areas. This guide aims to provide a detailed and practical resource for the reliable synthesis and thorough characterization of this important chemical entity.

Synthesis of this compound: A Guided Protocol

While traditional methods like the Sandmeyer reaction starting from the corresponding aniline are viable, a more direct and efficient approach for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 2,4-difluorotoluene. This method offers high regioselectivity and excellent yields.

Causality of Experimental Choices

The choice of N-iodosuccinimide (NIS) as the iodinating agent is predicated on its ability to generate an electrophilic iodine species in the presence of a strong acid, such as trifluoroacetic acid (TFA). TFA acts as both the solvent and the catalyst, protonating NIS to enhance its electrophilicity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of 2,4-difluorotoluene attacks the iodonium ion. The regioselectivity, with iodination occurring at the 2-position, is directed by the activating and ortho-, para-directing methyl group and the deactivating but ortho-, para-directing fluorine atoms.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

-

2,4-Difluorotoluene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic Acid (TFA)

-

Hexane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluorotoluene (1.0 eq) in trifluoroacetic acid.

-

Addition of Reagent: To the stirred solution, add N-iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Extract the aqueous layer with hexane.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford this compound as a pure compound. A reported yield for a similar reaction is in the range of 90%.

Characterization: A Self-Validating Analytical Approach

A rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a comprehensive analytical dataset.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅F₂I |

| Molecular Weight | 254.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 203.4 °C (Predicted) |

| Density | Approximately 1.865 g/cm³ (Predicted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | t | 1H | Ar-H |

| ~6.79 | t | 1H | Ar-H |

| ~2.22 | s | 3H | -CH ₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the presence of fluorine, carbon-fluorine couplings (¹JCF, ²JCF, etc.) are expected, which can further aid in structural assignment.

| Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Assignment |

| ~160-165 | dd | C -F |

| ~158-163 | dd | C -F |

| ~130-135 | d | C -H |

| ~115-120 | d | C -H |

| ~125-130 | s | C -CH₃ |

| ~90-95 | s | C -I |

| ~20-25 | s | -C H₃ |

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds, offering a wide chemical shift range and high sensitivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Expected Molecular Ion (M⁺): m/z = 254

-

Key Fragmentation Patterns:

-

Loss of an iodine atom: [M - I]⁺ (m/z = 127)

-

Loss of a methyl group: [M - CH₃]⁺ (m/z = 239)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1300-1100 | C-F stretch |

| Below 800 | C-I stretch |

Characterization Workflow

Caption: Comprehensive characterization workflow for this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via direct iodination of 2,4-difluorotoluene. The provided step-by-step protocol, coupled with a thorough characterization workflow, offers a complete and practical resource for chemists in the pharmaceutical and agrochemical industries. The strategic importance of this fluorinated and iodinated building block in the construction of complex molecular architectures underscores the value of a well-documented and reproducible synthetic and analytical procedure.

References

-

Sandmeyer Reaction: For a general overview of the Sandmeyer reaction, a plausible alternative synthetic route. Source: Wikipedia, URL: [Link]

-

Diazotization: For a detailed explanation of the diazotization of primary aromatic amines, a key step in the Sandmeyer reaction. Source: Organic Chemistry Portal, URL: [Link]

-

NMR Spectroscopy: For a general introduction to NMR spectroscopy and its principles. Source: Chemistry LibreTexts, URL: [Link]

-

Mass Spectrometry: For an overview of mass spectrometry and fragmentation patterns. Source: Chemguide, URL: [Link]

-

Infrared Spectroscopy: For a guide to interpreting IR spectra. Source: Shimadzu, URL: [Link]

Introduction: The Strategic Value of a Multifunctional Reagent

An In-depth Technical Guide to 1,5-Difluoro-2-iodo-4-methylbenzene (CAS 333447-42-0): A Versatile Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the efficiency and precision of molecular construction are paramount. The strategic selection of starting materials can dramatically influence the trajectory of a drug discovery program. This compound stands out as a particularly valuable building block, embodying a design philosophy where multiple functionalities converge to offer synthetic versatility. The presence of two electron-withdrawing fluorine atoms significantly modulates the electronic properties of the aromatic ring, while the methyl group provides a lipophilic anchor and steric influence.[1] Critically, the carbon-iodine bond serves as a highly reactive and selective "handle" for sophisticated molecular engineering, primarily through palladium-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides an in-depth examination of this compound's properties, applications, and the scientific rationale behind its use in complex molecule synthesis.

PART 1: Physicochemical Profile and Laboratory Handling

A thorough understanding of a reagent's physical properties and safety profile is the foundation of its effective and safe utilization in the laboratory.

Physicochemical Data

The key quantitative properties of this compound are summarized below. These values, compiled from various suppliers and predictive models, provide the necessary data for reaction planning and stoichiometry calculations.

| Property | Value | Source(s) |

| CAS Number | 333447-42-0 | [1][2] |

| Molecular Formula | C₇H₅F₂I | [1][2] |

| Molecular Weight | 254.02 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% - 97% | [2][3][4] |

| Predicted Boiling Point | 203.4 ± 35.0 °C | [5] |

| Predicted Density | 1.865 ± 0.06 g/cm³ | [5] |

| Flash Point | >110 °C (>230 °F) | [6] |

Storage and Handling Protocols

As a Senior Application Scientist, my experience underscores that the stability and reactivity of specialized reagents are directly linked to their handling.

-

Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[2][5] It is crucial to protect it from light to prevent potential degradation.[2][5] The container should be kept tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress and oxidation.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] Due to its predicted density, it is a relatively heavy liquid, which should be considered when performing transfers. Standard laboratory practice of using clean, dry glassware and syringes is essential to maintain the integrity of the reagent.

Safety and Hazard Management

While a specific Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from structurally analogous iodo- and fluoro-aromatic compounds provide a strong basis for hazard assessment.

-

Potential Hazards: Based on similar compounds, this compound should be treated as a substance that can cause skin irritation (H315) and serious eye irritation (H319).[9][10] It may also be harmful if swallowed, inhaled, or in contact with skin.[7][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air.[9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.

-

PART 2: The Gateway to Molecular Complexity: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C-I bond is inherently weaker and more polarizable than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a Palladium(0) center, which is the crucial first step in many catalytic cycles.[11][12]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl structures common in pharmaceuticals.[11][13]

Scientist's Insight: The choice of base is critical in Suzuki couplings. It activates the boronic acid, facilitating the transmetalation step. While many bases work, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) often provide an excellent balance of reactivity, functional group tolerance, and cost-effectiveness for substrates like this.[13]

Sources

- 1. CAS 333447-42-0: 1,5-Difluoro-2-iodo-4-methyl-benzene [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 333447-42-0 this compound AKSci 3673DP [aksci.com]

- 4. aksci.com [aksci.com]

- 5. 1,5-Difluoro-2-iodo-4-methyl-benzene CAS#: 333447-42-0 [m.chemicalbook.com]

- 6. International Laboratory USA [intlab.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR spectral data of 1,5-Difluoro-2-iodo-4-methylbenzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,5-Difluoro-2-iodo-4-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed interpretation of the compound's unique spectral features. By explaining the underlying principles of chemical shifts and spin-spin coupling influenced by fluorine, iodine, and methyl substituents, this guide serves as an authoritative reference for the structural elucidation and quality control of this important chemical intermediate. The methodologies presented herein are grounded in established spectroscopic principles to ensure accuracy and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a highly substituted aromatic compound whose structural complexity makes it a valuable building block in organic synthesis. The presence of multiple, electronically distinct substituents—two electron-withdrawing fluorine atoms, a bulky and polarizable iodine atom, and an electron-donating methyl group—creates a unique electronic environment within the benzene ring. This substitution pattern is of significant interest in the synthesis of novel pharmaceutical agents and advanced materials where precise control over molecular properties is paramount.

NMR spectroscopy is the definitive technique for the unambiguous structural confirmation of such molecules.[1] The ¹H and ¹³C NMR spectra provide a detailed electronic and topological map of the molecule. However, the interplay of various substituent effects and, notably, the presence of spin-active ¹⁹F nuclei, introduces complexities that require a nuanced interpretation. This guide deconstructs these complexities, explaining the causality behind the observed spectral patterns.

Foundational Principles: Interpreting the NMR Spectra of a Multifunctional Aromatic System

The NMR spectrum of this compound is governed by several key factors:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum is determined by the local electronic environment of the nucleus.[2] Electron-withdrawing groups (like fluorine and iodine) decrease the electron density around nearby nuclei, "deshielding" them from the external magnetic field and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups (like the methyl group) increase electron density, "shielding" nuclei and shifting their signals upfield.[2]

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of adjacent nuclei through the bonding electrons results in the splitting of NMR signals. In this molecule, we observe not only proton-proton (¹H-¹H) coupling but also significant proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the interacting nuclei.[2][3]

-

The Heavy Atom Effect: The iodine atom, due to its large number of electrons, induces an upfield shift (shielding) on the carbon to which it is directly attached (the ipso-carbon). This is a well-documented phenomenon known as the "heavy atom effect."

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region and one in the aliphatic region. The asymmetry of the molecule renders the two aromatic protons (H-3 and H-6) chemically non-equivalent.[4][5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H-3 | ~7.35 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 4.5 Hz | This proton is meta to H-6 and meta to the fluorine at C-5. The downfield shift is influenced by the adjacent iodine and the fluorine at C-1. |

| H-6 | ~7.05 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ³J(H,F) ≈ 8.5 Hz | This proton is ortho to the fluorine at C-5, resulting in a larger ³J coupling. It is shielded relative to H-3 by the para-methyl group. |

| -CH₃ | ~2.28 | Singlet (or narrow doublet) | ⁴J(H,F) ≈ 1-2 Hz (potential) | Located in the typical benzylic proton region.[4][5] May exhibit a small long-range coupling to the fluorine at C-5. |

Causality of ¹H Spectral Features:

-

H-3 Signal: The chemical shift of H-3 is pushed downfield due to the cumulative deshielding effects of the ortho-iodine and para-fluorine substituents. Its multiplicity arises from a small four-bond (meta) coupling to H-6 and a four-bond coupling to the fluorine at C-5.

-

H-6 Signal: The H-6 proton signal is most significantly influenced by the ortho-fluorine at C-5, resulting in a characteristic ³J(H,F) coupling of approximately 8.5 Hz. Its chemical shift is a balance between the deshielding effect of the adjacent fluorine and the shielding effect of the para-methyl group.

-

Methyl Signal: The methyl protons appear as a sharp singlet, consistent with protons on a carbon attached to an aromatic ring.[4][5] Any observable coupling to the meta-fluorine would be small.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon. The most prominent features are the very large one-bond carbon-fluorine couplings (¹JCF) and smaller long-range couplings.[7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constants (J, Hz) | Rationale for Assignment |

| C-1 | ~160 | Doublet (d) | ¹J(C,F) ≈ 250 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |

| C-2 | ~90 | Doublet (d) | ²J(C,F) ≈ 25 Hz | The ipso-carbon attached to iodine is significantly shielded by the heavy atom effect. It shows a two-bond coupling to the fluorine at C-1. |

| C-3 | ~128 | Doublet of doublets (dd) | ³J(C,F) ≈ 8 Hz, ³J(C,F) ≈ 5 Hz | Aromatic CH carbon, coupled to both fluorine atoms. |

| C-4 | ~135 | Triplet-like (t) or (dd) | ³J(C,F) ≈ 4 Hz, ³J(C,F) ≈ 4 Hz | Quaternary carbon attached to the methyl group, showing coupling to both fluorine atoms. |

| C-5 | ~158 | Doublet (d) | ¹J(C,F) ≈ 245 Hz | Directly attached to fluorine, similar to C-1. |

| C-6 | ~118 | Doublet (d) | ²J(C,F) ≈ 22 Hz | Aromatic CH carbon ortho to the fluorine at C-5, resulting in a significant two-bond C-F coupling. |

| -CH₃ | ~20 | Singlet or narrow multiplet | Typical chemical shift for a methyl group attached to an aromatic ring. |

Causality of ¹³C Spectral Features:

-

Fluorinated Carbons (C-1, C-5): These carbons exhibit the largest downfield shifts and are split into doublets with very large ¹J(C,F) coupling constants, which is a definitive diagnostic feature for carbons directly bonded to fluorine.[8]

-

Iodinated Carbon (C-2): The heavy atom effect of iodine causes a pronounced upfield shift for C-2, placing it in an unusually shielded region for an aromatic carbon (~90 ppm).

-

Quaternary and Protonated Carbons: The remaining carbons (C-3, C-4, C-6) appear in the expected aromatic region (115-140 ppm) and their signals are split by two- and three-bond couplings to the two fluorine atoms, providing crucial connectivity information.[4][5]

Experimental Protocols for High-Fidelity NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.

Step 1: Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid spectral overlap from impurities.

-

Solvent Selection: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice for neutral organic molecules.[9][10][11][12]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.[9]

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: NMR Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe for the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans (NS): 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.[7]

-

Step 3: Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption peaks. Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Visualizing Molecular Structure and Analytical Workflow

Diagrams provide a clear visual representation of the molecular structure and the analytical process.

Caption: Numbered structure of this compound.

Caption: Standard workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a rich source of structural information. The key diagnostic features include: two distinct doublet of doublets in the ¹H aromatic region with characteristic H-F couplings, a highly shielded ¹³C signal for the iodinated carbon (~90 ppm), and two highly deshielded ¹³C signals for the fluorinated carbons (~160 ppm), both showing very large one-bond C-F coupling constants. A thorough understanding of these spectral signatures, as detailed in this guide, is essential for any scientist working with this compound, enabling confident structural verification and purity assessment.

References

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

-

Juen, M. A., et al. (2016). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation. ScienceOpen. [Link]

-

El-Khouly, M. E., et al. ¹H-NMR and ¹³C-NMR Spectra. [Link]

-

Saunders, C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link]

-

Yakunin, S., et al. (2021). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR. [Link]

-

Paquin, J. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Thrasher, J. S. (Ed.). (2011). An Overview of Fluorine NMR. ResearchGate. [Link]

-

Saunders, C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

-

Gerothanassis, I. P., et al. (2016). ¹H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. [Link]

-

Breitmaier, E., & Voelter, W. (2000). Combination of ¹H and ¹³C NMR Spectroscopy. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. compoundchem.com [compoundchem.com]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. epfl.ch [epfl.ch]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Tablas de desplazamientos químicos de las impurezas en RMN [sigmaaldrich.com]

Introduction: Contextualizing the Analysis of 1,5-Difluoro-2-iodo-4-methylbenzene

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,5-Difluoro-2-iodo-4-methylbenzene

This compound is a poly-halogenated aromatic compound, a structural motif frequently encountered in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise characterization of such molecules is a cornerstone of drug development and quality control, ensuring the identity, purity, and stability of synthetic intermediates and final products. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities from minimal sample quantities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the rationale behind instrumental choices and interpret the resulting spectral data based on the fundamental principles of ion chemistry. The objective is to equip researchers and scientists with both the practical methodology and the theoretical understanding required to confidently analyze this and structurally related compounds.

Part 1: Foundational Principles and Experimental Design

The analytical strategy for a molecule like this compound is dictated by its inherent chemical properties: it is a relatively small, non-polar, and volatile organic molecule. These characteristics make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI).

Why Electron Ionization (EI)?

Electron Ionization is a robust and widely utilized "hard" ionization technique that imparts significant energy to the analyte molecule.[1] A beam of high-energy electrons (typically 70 eV) bombards the sample, causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[2] The excess energy deposited during this process induces extensive and reproducible fragmentation. This fragmentation is not random; it follows predictable pathways governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. For structural elucidation, this complex fragmentation pattern serves as a molecular fingerprint, providing rich information beyond just the molecular weight.[1]

While softer ionization techniques like Electrospray Ionization (ESI) are indispensable for large, polar, and non-volatile molecules, they are less suited for this analyte. Furthermore, ESI can introduce analytical artifacts with iodinated compounds. Studies have shown that using common mobile phase additives like formic acid during ESI analysis can induce deiodination within the ion source, complicating spectral interpretation.[3][4] Therefore, EI remains the method of choice for achieving clear structural characterization of this compound.

The overall analytical workflow is a well-established pipeline designed for efficiency and reproducibility.

Caption: High-level experimental workflow for GC-MS analysis.

Part 2: Detailed Experimental Protocol

This protocol outlines a standard procedure for the GC-MS analysis of this compound. The parameters provided are a robust starting point and may be optimized for specific instrumentation.

1. Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile organic solvent in which the analyte is soluble. Dichloromethane or Hexane are excellent first choices.

-

Concentration: Prepare a dilute solution of the sample at approximately 10-100 µg/mL. High concentrations can lead to detector saturation and column overload.

-

Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards and an internal standard solution.

2. GC-MS Instrumentation and Parameters

-

System: A standard benchtop Gas Chromatograph coupled to a single Quadrupole Mass Spectrometer.

-

Injection:

-

Mode: Split/Splitless (Split mode is preferred for screening to avoid column overload).

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Gas Chromatography:

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400 (to ensure capture of both small fragments and the molecular ion).

-

Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector filament).

-

Part 3: Interpretation of the Mass Spectrum

The mass spectrum of this compound (C₇H₅F₂I) is predicted to exhibit several key features that confirm its structure. The monoisotopic mass of this molecule is approximately 254.95 Da.

Molecular Ion (M⁺•)

The first crucial peak to identify is the molecular ion peak. For this compound, it will appear at m/z 254 . Aromatic structures are highly stable, and thus, the molecular ion peak is expected to be clearly visible and relatively intense.[5] Iodine and fluorine are monoisotopic, which simplifies the spectrum as there are no characteristic isotopic patterns like the M+2 peaks seen with chlorine or bromine compounds.[6] A small M+1 peak at m/z 255 will be present due to the natural abundance of ¹³C.

Predicted Fragmentation Pathways

The fragmentation pattern is dictated by the bond energies within the molecule. The Carbon-Iodine bond is the weakest link and, therefore, the most likely site for initial fragmentation.

Caption: Key fragmentation pathways under Electron Ionization.

Analysis of Key Fragments:

-

m/z 127 ([C₇H₅F₂]⁺): This fragment arises from the loss of an iodine radical (•I) from the molecular ion. The C-I bond is significantly weaker than the C-F, C-C, and C-H bonds of the aromatic ring, making this cleavage the most favorable fragmentation pathway.[6] Consequently, the peak at m/z 127 is predicted to be the base peak (the most abundant ion) in the spectrum. The observation of a mass loss of 127 units from the molecular ion is a strong indicator of an iodine-containing compound.[2]

-

m/z 239 ([C₆H₂F₂I]⁺): This peak corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. While this C-C bond cleavage is less favorable than C-I scission, this fragment should still be observable with moderate intensity.

-

m/z 127 ([I]⁺): A peak at m/z 127 corresponding to the iodine cation itself may be present.[6] However, in EI-MS of alkyl halides, the positive charge typically remains with the more stable organic fragment, so this peak is often of very low intensity.[6]

Summary of Predicted Mass Spectrum Data

| m/z Ratio | Proposed Ion Fragment | Formula | Notes |

| 254 | Molecular Ion | [C₇H₅F₂I]⁺• | Confirms the molecular weight of the compound. |

| 239 | [M - CH₃]⁺ | [C₆H₂F₂I]⁺ | Loss of the methyl group. |

| 127 | [M - I]⁺ | [C₇H₅F₂]⁺ | Loss of the iodine atom. Predicted to be the base peak due to weak C-I bond. |

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using GC-MS with Electron Ionization. This methodology provides a definitive molecular weight from the molecular ion peak (m/z 254) and a rich, predictable fragmentation pattern essential for structural confirmation. The hallmark of the spectrum is the facile cleavage of the C-I bond, leading to a predicted base peak at m/z 127. By understanding the principles of ionization and fragmentation, researchers can leverage this powerful analytical technique for the unambiguous identification and quality assessment of this important chemical entity.

References

-

Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry. [Link]

-

Lauritsen, F. R., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. [Link]

-

Clark, J. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Reusch, W. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Memorial University of Newfoundland. [Link]

-

PubMed. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]

-

ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

-

NIST. (n.d.). Benzene, iodo-. NIST WebBook. [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

initial reactivity studies of 1,5-Difluoro-2-iodo-4-methylbenzene

An In-Depth Technical Guide to the Initial Reactivity Studies of 1,5-Difluoro-2-iodo-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and initial reactivity profile of this compound. This compound serves as a valuable building block in medicinal chemistry and drug discovery, leveraging the unique electronic properties of its fluorine substituents to modulate molecular characteristics.[1][2][3] This document outlines detailed, field-proven protocols for its synthesis via a Sandmeyer-type reaction and explores its potential in key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as its propensity for nucleophilic aromatic substitution (SNAr). The causality behind experimental design, predicted characterization data, and potential challenges are discussed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile intermediate.

Introduction and Strategic Importance

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] this compound is a trifunctional aromatic building block, presenting three distinct points for chemical modification: a reactive carbon-iodine bond amenable to a host of cross-coupling reactions, and two carbon-fluorine bonds that, while generally stable, can participate in nucleophilic aromatic substitution under specific conditions. The relative positioning of the fluoro, iodo, and methyl groups creates a unique electronic and steric environment, making a systematic study of its reactivity essential for its effective application in the synthesis of complex molecular architectures.

This guide serves as a foundational document for researchers looking to explore the synthetic utility of this compound. We will begin by detailing a reliable synthesis and move into a series of proposed initial reactivity studies designed to map its chemical behavior.

Synthesis and Characterization

Synthetic Pathway: Diazotization and Iodination

The most logical and established route to this compound is a Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with iodide.[2][5][6][7][8] The required precursor, 2,4-difluoro-5-methylaniline, can be synthesized from commercially available starting materials.

Diagram 1: Synthesis of this compound

Caption: Proposed two-step synthesis via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound

-

Materials: 2,4-difluoro-5-methylaniline, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Potassium Iodide (KI), Diethyl Ether, Saturated Sodium Bicarbonate solution, Saturated Sodium Thiosulfate solution, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

To a stirred solution of concentrated HCl in water at 0-5 °C (ice bath), add 2,4-difluoro-5-methylaniline (1.0 eq).

-

Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

In a separate flask, dissolve KI (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of N₂ gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% aqueous sodium thiosulfate solution (to remove residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a liquid or low-melting solid.[9]

-

Characterization and Spectroscopic Data (Predicted)

| Property | Value |

| CAS Number | 333447-42-0[1][5][6][9] |

| Molecular Formula | C₇H₅F₂I[5][6][9] |

| Molecular Weight | 254.02 g/mol [5][6][9] |

| Appearance | Colorless to pale yellow liquid or solid[9] |

Table 1: Physical and Chemical Properties.

Predicted NMR Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H NMR | ~7.35 | d | J(H,F) ≈ 8-10 | H-6 |

| ~6.85 | d | J(H,F) ≈ 10-12 | H-3 | |

| ~2.30 | s | - | -CH₃ | |

| ¹³C NMR | ~160 (dd) | dd | J(C,F) ≈ 250, J(C,F) ≈ 15 | C-F (C1) |

| ~158 (dd) | dd | J(C,F) ≈ 250, J(C,F) ≈ 15 | C-F (C5) | |

| ~140 (t) | t | J(C,F) ≈ 4 | C-CH₃ (C4) | |

| ~125 (d) | d | J(C,F) ≈ 20 | C-H (C6) | |

| ~115 (d) | d | J(C,F) ≈ 25 | C-H (C3) | |

| ~90 (dd) | dd | J(C,F) ≈ 20, J(C,F) ≈ 5 | C-I (C2) | |

| ~20 | s | - | -CH₃ | |

| ¹⁹F NMR | ~ -110 to -120 | d | J(F,H) ≈ 8-10 | F-1 |

| ~ -115 to -125 | d | J(F,H) ≈ 10-12 | F-5 |

Table 2: Predicted NMR Spectroscopic Data.

-

Mass Spectrometry (EI): Expected M⁺ at m/z = 254.

-

Infrared (IR) Spectroscopy: Characteristic C-F stretching bands around 1200-1300 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.

Initial Reactivity Studies: Cross-Coupling Reactions

The primary site of reactivity on this compound is the carbon-iodine bond, which is susceptible to oxidative addition by palladium(0) catalysts. This makes it an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. The reaction of this compound with an arylboronic acid is expected to proceed efficiently.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), Potassium Carbonate (K₂CO₃) (2.0 eq), 1,4-Dioxane, Water.

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10][11][12]

Experimental Protocol: Sonogashira Coupling

-

Materials: this compound, Terminal alkyne (1.2 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), Copper(I) iodide (CuI) (1-3 mol%), Triethylamine (TEA) or Diisopropylamine (DIPA), THF or DMF.

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add degassed solvent (e.g., THF) and base (e.g., TEA).

-

Add the terminal alkyne.

-

Stir the reaction at room temperature to 50 °C until completion.

-

Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] The choice of ligand is critical for achieving high yields, especially with potentially challenging substrates.

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound, Amine (e.g., morpholine, 1.2 eq), Palladium(II) acetate [Pd(OAc)₂] (2 mol%), Ligand (e.g., Xantphos, 4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 eq), Toluene.

-

Procedure:

-

In a glovebox, charge a reaction tube with Pd(OAc)₂, the phosphine ligand, and NaOtBu.

-

Add toluene, followed by this compound and the amine.

-

Seal the tube and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by GC-MS. Upon completion, cool to room temperature.

-

Dilute with ethyl acetate, filter through celite, and concentrate.

-

Purify the product by column chromatography.

-

Initial Reactivity Studies: Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the ring are activated towards nucleophilic attack, although to a lesser extent than if they were positioned ortho or para to a strong electron-withdrawing group like a nitro group. Reactivity at these positions would likely require forcing conditions or very strong nucleophiles.

Causality of Reactivity: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[13] The stability of this intermediate is enhanced by electron-withdrawing groups. While iodine is not a strong withdrawing group by resonance, its inductive effect and the presence of two fluorine atoms render the ring electron-deficient enough to potentially undergo SNAr. The fluorine atom at the C1 position is sterically more accessible than the one at C5.

Experimental Protocol: SNAr with Sodium Methoxide

-

Materials: this compound, Sodium methoxide (NaOMe) (1.5 eq), N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium methoxide.

-

Heat the reaction mixture to 100-150 °C and monitor by GC-MS for the appearance of a product with M+ corresponding to the replacement of one fluorine with a methoxy group.

-

Upon completion or stabilization of the reaction, cool the mixture and pour it into water.

-

Extract with diethyl ether, wash the organic layer with brine, dry, and concentrate.

-

Analyze the crude product by ¹H NMR and GC-MS to determine the extent of reaction and regioselectivity.

-

Summary and Outlook

This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. This guide provides a foundational framework for its synthesis, characterization, and initial reactivity screening. The primary reactivity is centered on the C-I bond, which is expected to readily participate in a range of palladium-catalyzed cross-coupling reactions under standard conditions. The C-F bonds offer opportunities for further functionalization via SNAr, albeit likely requiring more forcing conditions. The protocols and predictive data herein should serve as a robust starting point for any researcher aiming to incorporate this valuable fluorinated scaffold into their synthetic programs.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Grokipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Pawar, S. D., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ACE Biolabs. This compound. [Link]

-

O'Hagan, D. Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. hmdb.ca [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. rsc.org [rsc.org]

- 10. 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1188412-99-8|1,5-Difluoro-3-iodo-2-methylbenzene|BLD Pharm [bldpharm.com]

- 12. spectrabase.com [spectrabase.com]

- 13. youtube.com [youtube.com]

The Enigmatic Genesis of a Key Fluorinated Building Block: A Technical Guide to the Synthesis of 1,5-Difluoro-2-iodo-4-methylbenzene

Introduction: The Strategic Importance of Fluorinated Aryl Iodides

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to a surge in the development of fluorinated pharmaceuticals and advanced materials. Aryl iodides, in parallel, serve as versatile synthetic handles, readily participating in a wide array of cross-coupling reactions to build molecular complexity. The convergence of these two functionalities in a single molecule, such as 1,5-Difluoro-2-iodo-4-methylbenzene, creates a highly valuable building block for the synthesis of complex target structures. Despite its commercial availability and utility, the primary literature detailing the initial discovery and first synthesis of this compound remains elusive. This guide, therefore, presents a comprehensive overview of a plausible and scientifically robust synthetic strategy for its preparation, drawing upon established principles of electrophilic aromatic substitution on highly activated and deactivated benzene rings.

Proposed Synthesis: A Retrosynthetic Analysis and Forward Pathway

The logical starting point for the synthesis of this compound is the commercially available 3,5-difluorotoluene. The core transformation is the regioselective introduction of an iodine atom onto the aromatic ring. A retrosynthetic analysis reveals the key bond disconnection to be the carbon-iodine bond, suggesting an electrophilic iodination of 3,5-difluorotoluene as the most direct approach.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, hinges on the careful selection of an appropriate iodinating agent and reaction conditions to achieve the desired regioselectivity. The two fluorine atoms in 3,5-difluorotoluene are strongly electron-withdrawing and ortho-, para-directing, while the methyl group is electron-donating and also ortho-, para-directing. The interplay of these directing effects will govern the position of iodination. The position between the two fluorine atoms (C2) is the most activated towards electrophilic attack due to the combined directing effects of the methyl group and the para-fluorine atom.

Detailed Experimental Protocol: Electrophilic Iodination of 3,5-Difluorotoluene

This protocol describes a laboratory-scale synthesis of this compound from 3,5-difluorotoluene using iodine and an oxidizing agent.

Materials and Reagents:

-

3,5-Difluorotoluene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3,5-difluorotoluene (1.0 eq) in dichloromethane, add iodine (1.1 eq) and periodic acid (0.5 eq).

-

Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the purple color of iodine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Causality Behind Experimental Choices

The choice of an electrophilic iodination strategy is predicated on the inherent reactivity of the aromatic ring of 3,5-difluorotoluene. The use of molecular iodine in combination with an oxidizing agent, such as periodic acid, is a common and effective method for generating a more potent electrophilic iodine species, believed to be I⁺ or a related equivalent[1]. This is necessary to overcome the deactivating effect of the two fluorine atoms on the aromatic ring. Sulfuric acid acts as a catalyst, further enhancing the electrophilicity of the iodinating agent. Dichloromethane is selected as the solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants. The aqueous workup with sodium thiosulfate is essential to remove any unreacted iodine, while the sodium bicarbonate wash neutralizes the acidic catalyst.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 333447-42-0[2] |

| Molecular Formula | C₇H₅F₂I[2] |

| Molecular Weight | 254.02 g/mol [2] |

| Appearance | Liquid[2] |

| Purity (typical) | >97%[2] |

Visualization of the Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

While the historical account of the first synthesis of this compound remains to be unearthed from the annals of chemical literature, a robust and logical synthetic pathway can be confidently proposed. The electrophilic iodination of 3,5-difluorotoluene represents a direct and efficient method for the preparation of this valuable fluorinated building block. The protocol and rationale detailed in this guide provide a solid foundation for researchers and drug development professionals to access this key intermediate for their synthetic endeavors, underscoring the power of predictive synthesis based on fundamental principles of organic chemistry.

References

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. (2024-10-04). [Link]

Sources

A Technical Guide to the Structural Elucidation of 1,5-Difluoro-2-iodo-4-methylbenzene

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 1,5-Difluoro-2-iodo-4-methylbenzene. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive analysis with established spectroscopic principles, this guide serves as a self-validating framework for confirming the precise substitution pattern and electronic environment of this complex halogenated aromatic compound.

Introduction: The Analytical Challenge

The structural verification of polysubstituted aromatic rings is a foundational task in synthetic and medicinal chemistry. Compounds like this compound, with a dense arrangement of electronically diverse substituents (two electron-withdrawing fluorine atoms, a bulky and weakly electron-donating iodine atom, and an electron-donating methyl group), present a non-trivial analytical puzzle. The precise placement of these groups dictates the molecule's steric and electronic properties, which are critical for its intended application.

This guide presents a logical workflow for the unambiguous structural determination of the title compound. Our approach is rooted in a predictive framework, where we first hypothesize the spectral outcomes based on established principles of chemical shifts, coupling constants, and fragmentation patterns. We then outline the experimental protocols required to generate the actual data, creating a robust system for verification.

The Elucidation Workflow: A Strategic Overview

The structural confirmation will be achieved through a synergistic application of three core analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.

Caption: A logical workflow for structural elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Experience: The first step in any structural elucidation is to confirm that the sample has the correct molecular weight and, by extension, the correct elemental formula. For a compound containing iodine, Electron Ionization (EI) mass spectrometry is particularly informative. The C-I bond is the weakest in the molecule and its cleavage provides a highly characteristic fragmentation pattern.

Predicted Fragmentation Pattern

The molecular formula of this compound is C₇H₅F₂I, with a monoisotopic mass of 253.94 g/mol . Under EI-MS, we predict the following key fragments:

| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Significance |

| 254 | [C₇H₅F₂I]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 127 | [C₇H₅F₂]⁺ | M⁺• - •I | Base Peak. Loss of the iodine radical is highly favorable, creating a stable aryl cation. This is a hallmark of aromatic iodides.[1] |

| 127 | [I]⁺ | Iodine Cation | A peak at m/z 127 corresponding to I⁺ is also expected, confirming the presence of iodine.[1] |

| 112 | [C₆H₂F₂]⁺ | [M - •I]⁺ - •CH₃ | Loss of a methyl radical from the base peak. |

Trustworthiness: The observation of a molecular ion at m/z 254 and a base peak at m/z 127 would provide very strong evidence for the presence of an iododifluoromethylbenzene isomer. The relative isotopic abundance pattern would also be consistent with the presence of one iodine atom and seven carbon atoms.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument: A standard GC-MS or direct-infusion EI-MS instrument can be used.

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a range of m/z 50-300.

-

Verification: Confirm the presence of the molecular ion peak at m/z 254 and the base peak at m/z 127.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the types of bonds present and gaining crucial information about the substitution pattern on the aromatic ring. While it won't reveal the exact positions of the substituents, it can confirm the presence of the aromatic ring and the nature of its substitution.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3100–3000 | Aromatic C-H Stretch | Confirms the presence of an aromatic ring.[2] |

| 3000–2850 | Alkyl C-H Stretch | Confirms the presence of the methyl group.[3] |

| 1600–1475 | Aromatic C=C Ring Stretch | Two to three bands in this region are characteristic of the benzene ring itself.[2] |

| 1250-1150 | Aryl C-F Stretch | A strong, characteristic absorption indicating the presence of fluorine attached to the aromatic ring. |

| 900–675 | Aromatic C-H Out-of-Plane (OOP) Bending | The position of this strong band is highly diagnostic of the ring substitution pattern. For a 1,2,3,5-tetrasubstituted ring, we expect a strong band in the 850-800 cm⁻¹ region, corresponding to the two adjacent free hydrogens.[4] |

Trustworthiness: The presence of both aromatic and aliphatic C-H stretches, coupled with a strong C-F stretch and a characteristic OOP bending band, validates the fundamental structural components of a substituted fluorinated toluene derivative. The OOP band, in particular, provides a self-validating check for the number of adjacent hydrogens on the ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: No special preparation is needed for a liquid or solid sample. Place a small drop or a few crystals directly onto the ATR crystal.

-

Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Analysis: Acquire the spectrum from 4000 to 600 cm⁻¹.

-

Verification: Correlate the observed absorption bands with the predicted frequencies to confirm the presence of the key functional groups and the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen-fluorine framework. Through a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments, we can definitively establish the connectivity and spatial relationships of all atoms in the molecule.

Sample Preparation for NMR

Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data. The following protocol ensures a homogenous sample free of particulates and paramagnetic impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. The residual proton signal for CDCl₃ appears at ~7.26 ppm and the carbon signal at ~77.16 ppm.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR, a more concentrated sample (20-50 mg) is preferable to obtain good signal-to-noise in a reasonable time.

-

Filtration: Dissolve the sample in the deuterated solvent in a small vial. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton and filter it directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments and their coupling relationships. For this compound, we expect two signals in the aromatic region and one for the methyl group. The chemical shifts are predicted by starting with the chemical shift of benzene (~7.3 ppm) and adding substituent chemical shifts (SCS) for each group. The splitting patterns are dictated by J-coupling to neighboring protons and fluorine atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| H-3 | ~7.4 ppm | d (doublet) | ⁴J(H,F) ≈ 7-9 Hz | This proton is ortho to iodine and meta to the methyl group. It is coupled across four bonds to the fluorine at C-5. This meta H-F coupling is typically in the range of 7-9 Hz. |

| H-6 | ~7.1 ppm | d (doublet) | ³J(H,F) ≈ 9-11 Hz | This proton is ortho to the methyl group and ortho to the fluorine at C-5. This ortho H-F coupling is typically larger, around 9-11 Hz. The electron-donating methyl group shields this proton relative to H-3. |

| -CH₃ | ~2.3 ppm | s (singlet) | - | The methyl group protons are not coupled to any other protons or fluorines over three or fewer bonds, so a singlet is expected. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |

¹⁹F NMR Spectroscopy: The Fluorine Perspective

Expertise & Experience: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for distinguishing between non-equivalent fluorine atoms. The spectrum will be proton-decoupled to simplify the signals to their F-F couplings.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃, ¹H-decoupled):

| Fluorine Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| F-1 | ~ -110 to -115 | d (doublet) | ⁴J(F,F) ≈ 15-20 Hz | This fluorine is ortho to the iodine atom. The chemical shift is in the typical range for a fluorobenzene. It is coupled across four bonds to the other fluorine atom. Meta F-F coupling is significant and typically falls in the 15-20 Hz range.[5] |

| F-5 | ~ -115 to -120 | d (doublet) | ⁴J(F,F) ≈ 15-20 Hz | This fluorine is ortho to the methyl group. The electron-donating methyl group will likely cause a slight upfield shift relative to F-1. It exhibits the same meta coupling to F-1. The two distinct signals confirm the proposed substitution pattern; a more symmetric pattern would result in a single ¹⁹F signal. |

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For the target molecule, all seven carbons are chemically non-equivalent and should produce seven distinct signals. The chemical shifts are heavily influenced by the attached substituents, and the signals for carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹J(C,F)), which is typically very large (240-260 Hz).[6][7]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃, ¹H-decoupled):

| Carbon Label | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Rationale for Prediction |

| C-1 | ~160 | dd (doublet of doublets) | ¹J(C,F) ≈ 250, ³J(C,F) ≈ 8 | Carbon directly bonded to fluorine (C-1) shows a large downfield shift and a very large one-bond coupling to F-1. It also has a smaller three-bond coupling to F-5. |

| C-2 | ~95 | d (doublet) | ²J(C,F) ≈ 25 | This is the ipso-carbon for iodine. The "heavy atom effect" of iodine causes a significant upfield shift. It is two bonds away from F-1, resulting in a smaller doublet splitting. |

| C-3 | ~130 | d (doublet) | ³J(C,F) ≈ 7 | This carbon is bonded to a proton and is three bonds away from F-1. |

| C-4 | ~140 | d (doublet) | ³J(C,F) ≈ 3 | This is the ipso-carbon for the methyl group. Its chemical shift is influenced by the methyl substituent and a small three-bond coupling to F-5. |

| C-5 | ~158 | dd (doublet of doublets) | ¹J(C,F) ≈ 250, ³J(C,F) ≈ 8 | Similar to C-1, this carbon is directly bonded to fluorine (F-5) and shows a large downfield shift and a large one-bond coupling. It also has a smaller three-bond coupling to F-1. |

| C-6 | ~115 | d (doublet) | ²J(C,F) ≈ 25 | This carbon is bonded to a proton and is two bonds away from both F-1 and F-5. The splitting may be a complex multiplet or a doublet of doublets. |

| -CH₃ | ~20 | q (quartet) | - | The methyl carbon signal appears in the typical aliphatic region. It may show a small four-bond coupling to F-5, appearing as a quartet. |

2D NMR: Assembling the Pieces

Expertise & Experience: 2D NMR experiments are the final, definitive step, correlating the 1D spectra to build the molecular structure piece by piece. Heteronuclear Single Quantum Coherence (HSQC) identifies direct C-H bonds, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range C-H connections over 2-3 bonds.

5.5.1 HSQC - Direct C-H Correlations

The HSQC spectrum will show cross-peaks connecting protons to the carbons they are directly attached to. This is the most reliable way to assign the protonated carbons.

Caption: Predicted HSQC correlations for this compound.

5.5.2 HMBC - Long-Range C-H Correlations

The HMBC spectrum is the key to assembling the full carbon skeleton. It reveals which protons are 2 or 3 bonds away from which carbons, allowing us to connect the molecular fragments. The absence of a ¹J(C,H) coupling in the HMBC spectrum is a critical feature that helps distinguish it from the HSQC.

Key Predicted HMBC Correlations:

-

Methyl Protons (~2.3 ppm) to:

-

C-3, C-5: Confirms the placement of the methyl group at C-4.

-

C-4: The two-bond correlation to its own ipso-carbon.

-

-

H-3 Proton (~7.4 ppm) to:

-

C-1, C-5: Confirms its position between the iodine and methyl-bearing carbons.

-

C-2, C-4: The two-bond correlations.

-

-

H-6 Proton (~7.1 ppm) to:

-

C-2, C-4: Confirms its position adjacent to the fluorine and methyl groups.

-

C-5: The two-bond correlation.

-

These correlations, when mapped out, will only be consistent with the this compound structure, thus providing unambiguous proof.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique workflow, the structural elucidation of this compound becomes a self-validating process. Mass spectrometry confirms the elemental formula. IR spectroscopy validates the presence of the key functional moieties and the aromatic substitution class. Finally, a full suite of 1D and 2D NMR experiments provides an irrefutable, high-resolution map of the atomic connectivity. Each piece of data corroborates the others, leading to a single, unambiguous structural assignment with the highest degree of scientific confidence.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. Retrieved from [Link]

-

SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Semantic Scholar. (1977). 13C19F spin–spin coupling in some monofluoro-substituted polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

ResearchGate. (2025). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

-

Canadian Journal of Chemistry. (1967). The effect of substituents on geminal proton–proton coupling constants. Retrieved from [Link]

-

Journal of the American Chemical Society. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-